3-(Trifluoromethyl)pyridine-4-boronic acid
Description
Chemical Identity and Classification
This compound is formally identified by the Chemical Abstracts Service registry number 1204334-17-7. The compound belongs to multiple chemical classifications that reflect its diverse structural features and functional capabilities. Primarily, it is categorized as a member of the six-membered heterocycles family, specifically within the pyridine derivatives subclass. The presence of the boronic acid functional group places it within the broader category of boronic acids and boronic acid derivatives, which are recognized for their exceptional utility in modern synthetic chemistry.
The compound is further classified as a fluorinated compound due to the incorporation of the trifluoromethyl substituent, which significantly influences its chemical behavior and reactivity patterns. Additionally, it falls under the organometallic compounds classification, specifically within the organoboranes subcategory, reflecting the presence of the boron-carbon bond that is fundamental to its structure. The compound also belongs to the broader family of organometallics, which encompasses compounds containing direct metal-carbon bonds or metal-heteroatom bonds that exhibit metallic character.
From a structural chemistry perspective, this compound is classified within the quinazoline and quinoline derivatives family, acknowledging its relationship to these important heterocyclic scaffolds commonly found in biologically active molecules. This multi-faceted classification system reflects the compound's versatility and its potential applications across various fields of chemical research and industrial applications.
Structural Features and Molecular Characteristics
The molecular structure of this compound is characterized by a pyridine ring system substituted with a trifluoromethyl group at the 3-position and a boronic acid functionality at the 4-position. The molecular formula is established as C₆H₅BF₃NO₂, reflecting the presence of six carbon atoms, five hydrogen atoms, one boron atom, three fluorine atoms, one nitrogen atom, and two oxygen atoms. The compound exhibits a molecular weight of 190.92 daltons, which is consistent with its structural composition.
The structural representation can be described using the Simplified Molecular-Input Line-Entry System notation as B(C1=C(C=NC=C1)C(F)(F)F)(O)O, which clearly delineates the connectivity pattern within the molecule. The International Chemical Identifier for the compound is InChI=1S/C6H5BF3NO2/c8-6(9,10)4-3-11-2-1-5(4)7(12)13/h1-3,12-13H, providing a standardized representation that facilitates database searches and computational studies.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₆H₅BF₃NO₂ |
| Molecular Weight | 190.92 g/mol |
| Chemical Abstracts Service Number | 1204334-17-7 |
| Simplified Molecular-Input Line-Entry System | B(C1=C(C=NC=C1)C(F)(F)F)(O)O |
| International Chemical Identifier Key | NKKURWXTOIKLEF-UHFFFAOYSA-N |
The three-dimensional molecular structure exhibits specific geometric constraints imposed by the aromatic pyridine ring and the tetrahedral geometry around the boron center. The trifluoromethyl group introduces significant electron-withdrawing character to the pyridine ring, fundamentally altering the electronic distribution and reactivity patterns compared to non-fluorinated analogues. The boronic acid functional group exists in equilibrium between its monomeric form and various aggregated states, depending on concentration and solvent conditions.
Historical Context and Development
The development of this compound emerged from the broader historical evolution of organoboron chemistry and the growing recognition of trifluoromethyl groups as valuable substituents in pharmaceutical and agrochemical research. The synthesis and characterization of pyridinylboronic acids gained significant momentum following the establishment of reliable methodologies for their preparation and their demonstrated utility in cross-coupling reactions.
Research into trifluoromethyl-substituted pyridylboronic acids has been documented in the scientific literature as part of comprehensive studies examining various synthetic approaches to these valuable building blocks. Five distinct synthetic approaches have been identified and developed for the preparation of substituted pyridinylboronic acids and esters, including halogen-metal exchange followed by borylation, metal-hydrogen exchange via directed ortho-metallation followed by borylation, palladium-catalyzed cross-coupling reactions, iridium or rhodium catalyzed carbon-hydrogen or carbon-fluorine borylation, and cycloaddition reactions.
The specific development of this compound synthesis has benefited from advances in transition metal-catalyzed borylation reactions. Iridium-catalyzed aromatic borylation has provided efficient one-step access to trifluoromethyl-substituted pyridine boronic acid derivatives, representing a significant advancement in synthetic methodology. These catalytic approaches have enabled the practical preparation of previously challenging targets, facilitating broader research and application of these compounds.
Contemporary research has demonstrated that iridium-catalyzed carbon-hydrogen borylation of trifluoromethyl-substituted pyridines can install boronic ester groups at various positions of the pyridine ring, depending on the substitution pattern and reaction conditions. This methodological development has been crucial in establishing reliable synthetic routes to this compound and related compounds, enabling their use in subsequent synthetic transformations.
Significance in Heterocyclic Chemistry
This compound holds substantial significance within the field of heterocyclic chemistry due to its unique combination of structural features and reactive capabilities. The compound serves as a valuable building block for the construction of complex heterocyclic architectures through various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction. The presence of the trifluoromethyl group enhances the compound's utility by introducing distinctive electronic properties that can modulate biological activity and chemical reactivity.
Research has demonstrated that trifluoromethyl-substituted pyridylboronic acids exhibit enhanced stability and reactivity profiles compared to their non-fluorinated counterparts. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic characteristics of the pyridine ring, affecting both the nucleophilic and electrophilic reactivity of the compound. This electronic modulation has proven particularly valuable in medicinal chemistry applications, where the trifluoromethyl group is recognized for its ability to enhance lipophilicity, metabolic stability, and binding selectivity.
The compound's significance is further amplified by its role in constructing densely functionalized molecular architectures that are difficult to access through alternative synthetic routes. Studies have shown that this compound can participate in sequential coupling reactions, enabling the synthesis of complex multi-substituted pyridine derivatives with potential applications in pharmaceutical and materials science. The boronic acid functionality provides a versatile handle for further chemical modifications, allowing for the introduction of diverse substituents through well-established cross-coupling protocols.
Contemporary research has highlighted the compound's utility in the synthesis of biologically active molecules, where the trifluoromethyl-substituted pyridine motif appears frequently in pharmaceutical agents. The combination of synthetic accessibility and functional versatility has established this compound as an important synthetic intermediate in drug discovery and development programs.
Position Within Trifluoromethylated Boronic Acid Family
This compound occupies a distinctive position within the broader family of trifluoromethylated boronic acids, representing a specific intersection of heterocyclic chemistry and fluoroorganic chemistry. The compound belongs to a select group of trifluoromethyl-substituted heteroarylboronic acids that have gained prominence due to their unique reactivity profiles and synthetic utility. Within this family, the pyridine-based derivatives are particularly notable for their ability to participate in diverse chemical transformations while maintaining structural integrity under various reaction conditions.
Comparative studies within the trifluoromethylated boronic acid family have revealed that the positioning of the trifluoromethyl group relative to the boronic acid functionality significantly influences both stability and reactivity characteristics. The 3,4-substitution pattern found in this compound provides an optimal balance between electronic effects and steric accessibility, making it particularly valuable for synthetic applications.
| Compound Class | Representative Example | Key Characteristics |
|---|---|---|
| 2-Trifluoromethylpyridine boronic acids | 2-(Trifluoromethyl)pyridine-3-boronic acid | Enhanced electrophilic character |
| 3-Trifluoromethylpyridine boronic acids | This compound | Balanced reactivity and stability |
| 4-Trifluoromethylpyridine boronic acids | 4-(Trifluoromethyl)pyridine-3-boronic acid | Reduced nucleophilic character |
The compound's position within this family is further distinguished by its synthetic accessibility through multiple routes, including direct carbon-hydrogen borylation and halogen-metal exchange protocols. Research has shown that the this compound framework can tolerate various functional groups during synthesis and subsequent transformations, making it a versatile platform for molecular diversity generation.
Recent investigations have demonstrated that compounds within this family exhibit distinct patterns of reactivity in cross-coupling reactions, with the specific substitution pattern influencing both reaction rates and product distributions. The 3,4-disubstituted pattern in this compound has been shown to provide particularly favorable reactivity characteristics in Suzuki-Miyaura coupling reactions, enabling efficient formation of carbon-carbon bonds with diverse coupling partners.
The strategic importance of this compound within the trifluoromethylated boronic acid family is underscored by its frequent appearance in synthetic schemes targeting complex molecular architectures. The compound serves as a key building block for accessing trifluoromethyl-substituted biaryl systems, which are prevalent in pharmaceutical and agrochemical compounds. This positioning has established the compound as an essential component in the synthetic chemist's toolkit for constructing fluorinated heterocyclic systems.
Properties
IUPAC Name |
[3-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-3-11-2-1-5(4)7(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKURWXTOIKLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204334-17-7 | |
| Record name | 3-(Trifluoromethyl)pyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of 3-(Trifluoromethyl)pyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.
Mode of Action
The compound interacts with its targets through a process known as transmetalation. In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The affected pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds.
Pharmacokinetics
The compound is described as relatively stable, readily prepared, and generally environmentally benign, which may suggest good bioavailability.
Result of Action
The result of the compound’s action is the successful formation of carbon-carbon bonds via the SM coupling reaction. This enables the synthesis of a variety of complex organic compounds, contributing to advances in the agrochemical, pharmaceutical, and functional materials fields.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The success of the SM coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions. Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially impact the compound’s action.
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)pyridine-4-boronic acid plays a crucial role in biochemical reactions, especially in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical assays and drug development. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its interactions with biomolecules.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form covalent bonds with biomolecules can lead to the inhibition or activation of specific enzymes, thereby altering cellular pathways. Studies have demonstrated that this compound can impact the expression of genes involved in metabolic processes, potentially leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The boronic acid group can bind to active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in the formation of stable enzyme-inhibitor complexes, which can modulate the enzyme’s activity. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, further influencing its biochemical activity. These interactions can lead to changes in gene expression and cellular function, as the compound can act as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for its use in drug development and biochemical research. The stability of the compound is crucial for its effectiveness in in vitro and in vivo studies, as degradation can lead to reduced activity and altered biochemical interactions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Studies have identified threshold effects, where the compound’s activity changes significantly with small variations in dosage. Understanding these dosage effects is essential for optimizing the compound’s use in therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biochemical pathways. These interactions can influence the overall metabolic profile of cells and tissues, affecting processes such as energy production, lipid metabolism, and detoxification. The compound’s impact on metabolic pathways is a key consideration in its use as a biochemical reagent and therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can sequester the compound within cellular compartments, affecting its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and modulate cellular processes. The subcellular localization of this compound is a critical factor in its biochemical activity and therapeutic potential.
Biological Activity
3-(Trifluoromethyl)pyridine-4-boronic acid is a compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its unique structural properties and versatile applications. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its reactivity and biological interactions. The compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in the synthesis of biaryl compounds and pharmaceuticals.
Biological Applications
1. Antiparasitic Activity
Recent studies have explored the antiparasitic potential of compounds related to this compound. For instance, modifications in similar pyridine derivatives showed varying degrees of activity against Plasmodium falciparum, the causative agent of malaria. In particular, the incorporation of polar functionalities improved aqueous solubility but required a balance with metabolic stability and lipophilicity for optimal activity .
2. Mechanism of Action
The mechanism of action for this class of compounds often involves inhibition of specific enzymes or pathways within parasites. For example, studies indicated that certain derivatives could inhibit PfATP4-associated Na+-ATPase activity, which is critical for parasite survival and proliferation .
Case Study 1: Iridium-Catalyzed Borylation
A notable study utilized iridium-catalyzed C–H borylation to synthesize various trifluoromethylpyridines, including this compound. The process yielded high purity and efficiency, demonstrating the compound's potential in further biological evaluations .
| Compound | Yield (%) | Reaction Time | Notes |
|---|---|---|---|
| This compound | 82% | 16 hours | High purity achieved |
Case Study 2: Antiparasitic Evaluation
In a comparative study on pyridyl derivatives, this compound was evaluated alongside other modifications. The results indicated that while some derivatives exhibited enhanced potency (EC50 as low as 0.010 μM), others were less effective due to structural changes that affected metabolic stability .
| Compound | EC50 (μM) | Activity Level |
|---|---|---|
| Derivative with trifluoromethyl group | 0.010 | High |
| Unsubstituted derivative | 0.577 | Moderate |
Research Findings
Research has established that the trifluoromethyl substituent not only enhances lipophilicity but also affects the binding affinity to biological targets. The unique electronic properties of the trifluoromethyl group can lead to increased interaction with enzymes or receptors involved in disease processes.
Key Findings:
- Enhanced Solubility: Modifications have been shown to improve solubility without compromising biological activity.
- Metabolic Stability: Structural modifications can either enhance or reduce metabolic stability, impacting overall efficacy in vivo .
- Diverse Applications: Beyond antiparasitic activity, this compound is being explored for use in cancer therapeutics due to its ability to modulate signaling pathways involved in tumor growth.
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Molecular Formula : C₆H₅BF₃NO₂
- Molecular Weight : 190.92 g/mol
- Purity : Typically 95%
The primary mechanism of action for 3-(trifluoromethyl)pyridine-4-boronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds through transmetalation processes, where the boronic acid group interacts with various electrophiles under mild conditions .
Organic Synthesis
This compound serves as a key intermediate in synthesizing complex organic molecules. It is particularly valuable in creating biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound's ability to undergo Suzuki-Miyaura coupling reactions enhances its utility in constructing diverse molecular architectures .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. The trifluoromethyl group significantly influences its biological activity by enhancing lipophilicity and binding affinity to various biological targets .
Case Study: Antiparasitic Activity
Research has shown that derivatives of this compound exhibit significant antiparasitic activity against Plasmodium falciparum, the malaria-causing parasite. Some derivatives demonstrated low effective concentrations (EC50) as potent as 0.010 μM, indicating their potential for drug development against malaria .
| Compound | EC50 (μM) | Activity Level |
|---|---|---|
| Trifluoromethyl derivative | 0.010 | High |
| Unsubstituted derivative | 0.577 | Moderate |
Agrochemical Applications
The compound is also explored for its applications in agrochemicals, particularly in developing pesticides that protect crops from pests. Several trifluoromethylpyridine derivatives have been approved for use in agriculture due to their effectiveness and unique physicochemical properties attributed to the fluorine atom .
Biochemical Properties
The biochemical properties of this compound make it suitable for various applications:
- Reversible Binding : The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, facilitating its use in biochemical assays.
- Cellular Interactions : The compound can modulate cellular pathways by interacting with enzymes and proteins, affecting gene expression and cellular metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 3-(Trifluoromethyl)pyridine-4-boronic acid with structurally related pyridine-boronic acid derivatives, focusing on their chemical properties, reactivity, and commercial availability.
Table 1: Structural and Electronic Comparison
| Compound Name | CAS Number | Substituent Positions | Key Functional Groups | Molecular Formula |
|---|---|---|---|---|
| This compound | Not explicitly listed* | 3-CF₃, 4-B(OH)₂ | CF₃, B(OH)₂ | C₆H₄BF₃NO₂ |
| 2-(Trifluoromethyl)pyridine-4-boronic acid | 1093407-58-9 | 2-CF₃, 4-B(OH)₂ | CF₃, B(OH)₂ | C₆H₄BF₃NO₂ |
| 2-(Trifluoromethyl)pyridine-3-boronic acid | 947533-39-3 | 2-CF₃, 3-B(OH)₂ | CF₃, B(OH)₂ | C₆H₄BF₃NO₂ |
| 4-(Trifluoromethyl)pyridine-3-boronic acid hydrate | 1423-26-3 (analog) | 4-CF₃, 3-B(OH)₂ | CF₃, B(OH)₂ (hydrate form) | C₆H₅BF₃NO₃ |
| Pyridine-4-boronic acid | 1692-15-5 | 4-B(OH)₂ | B(OH)₂ | C₅H₆BNO₂ |
Key Findings
Electronic Effects: The trifluoromethyl group at position 3 (meta to boronic acid) in the target compound introduces moderate electron-withdrawing effects, enhancing boron electrophilicity without significant steric hindrance.
Reactivity in Suzuki-Miyaura Coupling: this compound is likely more reactive than its non-CF₃ analog (Pyridine-4-boronic acid) due to the electron-withdrawing CF₃ group. However, 2-(Trifluoromethyl)pyridine-4-boronic acid may exhibit reduced reactivity due to steric clashes between the CF₃ and B(OH)₂ groups . The hydrate form of 4-(Trifluoromethyl)pyridine-3-boronic acid (boronic acid at position 3) may offer improved solubility in aqueous reaction conditions, though its stability under anhydrous conditions requires evaluation .
Commercial Availability and Demand :
- 2-(Trifluoromethyl)pyridine-3-boronic acid (CAS 947533-39-3) reported higher annual sales (42 bottles) compared to 2-(Trifluoromethyl)pyridine-4-boronic acid (11 bottles), suggesting greater demand for the 3-boronic acid isomer in applications like pharmaceutical intermediates .
- Pyridine-4-boronic acid (CAS 1692-15-5) is widely used as a generic building block, with documented utility in synthesizing heterocycles and amides .
Physical Properties :
- Hydrate forms (e.g., 4-(Trifluoromethyl)pyridine-3-boronic acid hydrate) may exhibit higher solubility in polar solvents but could require dehydration steps for anhydrous reactions .
- Steric effects in 2-CF₃-substituted derivatives may lower melting points or alter crystallinity compared to meta-substituted analogs .
Table 2: Application and Commercial Data
| Compound Name | Annual Sales (Bottles) | Inventory (2025) | Primary Applications |
|---|---|---|---|
| 2-(Trifluoromethyl)pyridine-4-boronic acid | 11 | 29 | Pharmaceutical intermediates |
| 2-(Trifluoromethyl)pyridine-3-boronic acid | 42 | 4 | Agrochemicals, ligands |
| Pyridine-4-boronic acid | Not reported | Not reported | General organic synthesis |
Q & A
Q. What are the most common synthetic routes for preparing 3-(trifluoromethyl)pyridine-4-boronic acid, and how can purity be optimized?
The synthesis of this compound typically involves Suzuki-Miyaura coupling precursors or direct functionalization of pyridine derivatives. A key method includes reacting halogenated pyridine intermediates (e.g., 4-bromo-3-(trifluoromethyl)pyridine) with bis(pinacolato)diboron under palladium catalysis . Purification is critical: recrystallization from anhydrous solvents (e.g., THF/hexane mixtures) and column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) are standard. Purity (>95%) is confirmed via -NMR and HPLC-MS analysis .
Q. How can the structural integrity of this compound be verified after synthesis?
Characterization relies on spectroscopic and crystallographic techniques:
- NMR : -NMR confirms the trifluoromethyl group (δ ≈ -60 to -70 ppm), while -NMR identifies pyridine protons (δ 8.5–9.0 ppm for aromatic protons) .
- X-ray crystallography : Resolves boronic acid geometry and hydrogen-bonding interactions, critical for confirming regioselectivity .
- FT-IR : B-O stretching (1340–1390 cm) and O-H bonds (3200–3400 cm) validate boronic acid functionality .
Q. What precautions are necessary for handling and storing this compound in laboratory settings?
- Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C to prevent boronic acid dehydration or oxidation .
- Incompatibilities : Avoid strong acids/bases (risk of protodeboronation) and oxidizing agents (e.g., peroxides) .
- Safety gear : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure .
Advanced Research Questions
Q. How can reaction conditions for Suzuki-Miyaura couplings involving this boronic acid be optimized for challenging substrates?
Optimization strategies include:
- Catalyst selection : Pd(PPh) or PdCl(dppf) for electron-deficient aryl halides .
- Solvent/base systems : Use DMF/HO with KCO for aqueous compatibility or toluene/EtOH with CsCO for sterically hindered partners .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while improving yields for thermally sensitive substrates .
Q. What analytical methods resolve contradictions in reaction yield data when using this boronic acid in cross-coupling reactions?
- Reaction monitoring : Use -NMR or LC-MS to track boronic acid consumption and byproduct formation .
- Kinetic studies : Compare turnover frequencies (TOF) under varying conditions (temperature, catalyst loading) to identify rate-limiting steps .
- Computational modeling : DFT calculations predict steric/electronic effects of the trifluoromethyl group on transition states .
Q. How does the trifluoromethyl group influence supramolecular interactions in boronic acid-based sensors?
The electron-withdrawing trifluoromethyl group enhances boronic acid Lewis acidity, improving diol-binding affinity (e.g., for saccharides or catechols) via stronger boronate ester formation. This is leveraged in:
Q. What strategies mitigate boronic acid instability in long-term catalytic applications?
- Protection as pinacol esters : Stabilizes the boronic acid during storage and reduces protodeboronation during reactions .
- In situ generation : Use transient protecting groups (e.g., MIDA boronate) that hydrolyze under mild basic conditions .
- Additives : Include radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress oxidative side reactions .
Methodological Considerations
Q. How can researchers validate boronic acid reactivity in novel reaction systems?
Q. What computational tools predict the regioselectivity of this compound in cross-coupling reactions?
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
